molecular formula C27H30F3N3O3 B11029924 2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone

2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone

Cat. No.: B11029924
M. Wt: 501.5 g/mol
InChI Key: AXZQYPXZFFHKJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-[7,7,9-TRIMETHYL-2,3-DIHYDRO[1,4]DIOXINO[2,3-G]QUINOLIN-6(7H)-YL]-1-ETHANONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a trifluoromethyl group, a piperazine ring, and a quinoline derivative, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-[7,7,9-TRIMETHYL-2,3-DIHYDRO[1,4]DIOXINO[2,3-G]QUINOLIN-6(7H)-YL]-1-ETHANONE involves multiple steps, starting with the preparation of the trifluoromethylphenyl piperazine derivative. This intermediate is then reacted with a quinoline derivative under specific conditions to form the final product. The reaction typically requires a solvent such as dichloromethane and a catalyst like palladium on carbon to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability, employing green chemistry principles wherever possible .

Chemical Reactions Analysis

Types of Reactions

2-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-[7,7,9-TRIMETHYL-2,3-DIHYDRO[1,4]DIOXINO[2,3-G]QUINOLIN-6(7H)-YL]-1-ETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid, hydrazine hydrate, and benzene-1,3,5-triyl triformate. Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the compound .

Scientific Research Applications

2-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-[7,7,9-TRIMETHYL-2,3-DIHYDRO[1,4]DIOXINO[2,3-G]QUINOLIN-6(7H)-YL]-1-ETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-[7,7,9-TRIMETHYL-2,3-DIHYDRO[1,4]DIOXINO[2,3-G]QUINOLIN-6(7H)-YL]-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the piperazine ring modulates its pharmacokinetic properties. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-[7,7,9-TRIMETHYL-2,3-DIHYDRO[1,4]DIOXINO[2,3-G]QUINOLIN-6(7H)-YL]-1-ETHANONE is unique due to its combination of a trifluoromethyl group, piperazine ring, and quinoline derivative. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C27H30F3N3O3

Molecular Weight

501.5 g/mol

IUPAC Name

2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1-(7,7,9-trimethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)ethanone

InChI

InChI=1S/C27H30F3N3O3/c1-18-16-26(2,3)33(22-15-24-23(14-21(18)22)35-11-12-36-24)25(34)17-31-7-9-32(10-8-31)20-6-4-5-19(13-20)27(28,29)30/h4-6,13-16H,7-12,17H2,1-3H3

InChI Key

AXZQYPXZFFHKJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=CC3=C(C=C12)OCCO3)C(=O)CN4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F)(C)C

Origin of Product

United States

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